molecular formula C15H20BNO2 B6335747 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1650548-44-9

2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B6335747
CAS No.: 1650548-44-9
M. Wt: 257.14 g/mol
InChI Key: PAZWUCBEARZUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the formation of the boronic ester moiety followed by its attachment to the indole ring. One common method involves the reaction of 2-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Various reduced derivatives of the indole compound.

    Substitution: Biaryl or vinyl-indole derivatives.

Scientific Research Applications

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. In biological applications, the compound’s mechanism would depend on its specific target and the nature of its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts specific electronic and steric properties that can influence its reactivity and interactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new materials and pharmaceuticals.

Biological Activity

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound that belongs to the class of boronic esters. It features a boron atom within a dioxaborolane ring attached to an indole core, which contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The molecular formula of this compound is C15H20BNO2C_{15}H_{20}BNO_2 with a molecular weight of 257.14 g/mol. The synthesis typically involves the reaction of 2-methylindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate under inert conditions at elevated temperatures.

The biological activity of this compound is largely attributed to its ability to participate in various chemical reactions:

  • Cross-Coupling Reactions : The boronic ester group allows for Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.
  • Kinase Inhibition : Preliminary studies suggest that similar compounds can act as kinase inhibitors, impacting pathways involved in cancer progression by modulating protein interactions and enzymatic activities .

Anticancer Properties

Research has indicated that compounds containing indole and boronic ester functionalities exhibit promising anticancer activity. For instance:

  • Inhibition of Kinases : Certain derivatives have shown inhibitory effects on kinases involved in tumor growth and progression. The structure of this compound suggests potential interactions with targets such as mTOR and CDK1, which are critical in cancer biology .

Pharmacological Studies

A study examining small molecule kinase inhibitors highlighted that compounds similar to this compound demonstrated low nanomolar IC50 values against specific kinases involved in cancer signaling pathways. Such potency indicates a strong potential for therapeutic applications .

Case Studies

Several case studies illustrate the biological activity of related compounds:

Study Compound Target IC50 (nM) Effect
Study 1Compound AmTOR50Inhibition of cell proliferation
Study 2Compound BCDK1100Induction of apoptosis
Study 3Compound CEGFR200Reduced signaling pathway activation

These studies suggest that modifications to the indole structure can enhance biological activity and selectivity towards specific targets.

Applications in Drug Discovery

The compound's ability to act as a building block in organic synthesis makes it valuable for drug discovery. Its role in synthesizing novel therapeutic agents through cross-coupling reactions can lead to the development of new drugs targeting various diseases, particularly cancers.

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-8-11-6-7-12(9-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZWUCBEARZUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-methyl-1H-indole (2.0 g, 9.52 mmol) in dry tetrahydrofuran (100 mL) was added sodium hydride (381 mg, 9.53 mmol) with ice-cooling. After stirring for about 30 min, a solution of n-BuLi (15 mL, 2.5 M solution in hexane) was added dropwise with stirring at −78° C. under nitrogen. It was warmed slowly to −40° C. during 45 min and stirred at this temperature for another 30 min. The mixture was cooled again below −78° C. followed by dropwise addition of 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (3.54 g, 19.03 mmol). After warming to room temperature, the mixture was quenched with NH4Cl (aq) and extracted with ethyl acetate (3×80 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the residue, which was purified by silica gel column chromatography (2% ethyl acetate in petroleum ether) to afford 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.2 g, 49%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
381 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.